molecular formula C8H9ClO B1355428 (3-Chloro-5-methylphenyl)methanol CAS No. 116069-80-8

(3-Chloro-5-methylphenyl)methanol

Cat. No. B1355428
M. Wt: 156.61 g/mol
InChI Key: AMISYWXDRZVKBF-UHFFFAOYSA-N
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Description

“(3-Chloro-5-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO. It has an average mass of 156.609 Da and a monoisotopic mass of 156.034195 Da .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-5-methylphenyl)methanol” consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methanol group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“(3-Chloro-5-methylphenyl)methanol” has a density of 1.2±0.1 g/cm³. It has a boiling point of 255.1±25.0 °C at 760 mmHg and a flash point of 108.1±23.2 °C. The compound has a molar refractivity of 42.4±0.3 cm³ and a molar volume of 131.5±3.0 cm³ .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis of Complex Compounds : The compound has been used in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which is characterized by NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).

Chemical Synthesis and Catalysis

  • Palladium-Catalyzed C-H Halogenation : (3-Chloro-5-methylphenyl)methanol is prepared using traditional methods and palladium-catalyzed iterative C-H halogenation, demonstrating advantages like higher yields and better selectivity (Sun, Sun, & Rao, 2014).

  • N-Methylation of Amines and Transfer Hydrogenation : Utilizing methanol as both C1 synthon and H2 source, RuCl3.xH2O catalyzes selective N-methylation of amines, offering a clean and cost-competitive method (Sarki et al., 2021).

Analytical Chemistry

  • Chromatographic Method Development : A method for simultaneous determination of disinfectant agents, including derivatives of (3-Chloro-5-methylphenyl)methanol, using high-performance liquid chromatography (Baranowska & Wojciechowska, 2012).

Environmental and Energy Applications

  • Methanol Synthesis and Applications : The conversion of CO2 to methanol, using compounds including (3-Chloro-5-methylphenyl)methanol, is a method for reducing CO2 emissions. Methanol is also a promising energy carrier for hydrogen storage (Dalena et al., 2018).

  • Biomolecular Engineering : Engineering of methylotrophic Escherichia coli for converting methanol to metabolites, using (3-Chloro-5-methylphenyl)methanol derivatives, highlights its potential in biological production of chemicals and fuels (Whitaker et al., 2017).

Photodynamics and Optical Studies

  • Photocyclisation Studies : The compound is used in studies exploring photocyclisation reactions, particularly in methanol with UV-light, leading to the formation of tetracyclic compounds (Kamboj et al., 2012).

Pharmaceutical Synthesis

  • Pharmaceutical Agent Synthesis : The compound is involved in the synthesis of pharmaceutical agents, for example, losartan, an antihypertensive drug. Its structure has been characterized via crystallography, stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).

Future Directions

A recent study has reported the use of a similar compound, 3-chloro-5-methylphenylcarbamate, as a chiral stationary phase in high-performance liquid chromatography (HPLC) . This suggests potential applications of “(3-Chloro-5-methylphenyl)methanol” and similar compounds in analytical chemistry.

properties

IUPAC Name

(3-chloro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMISYWXDRZVKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-methylphenyl)methanol

Synthesis routes and methods

Procedure details

To a stirred solution/suspension of 3-chloro-5-methylbenzoic acid (800 mg, 4.69 mmol) in THF (5 ml) at 0° C. under nitrogen was added dropwise borane tetrahydrofuran complex (1 M in THF, 23.45 ml, 23.45 mmol) over 30 mins maintaining the temperature around 0° C. The reaction mixture was then allowed to warm to RT over 20 hrs. On cooling in an ice/water bath the reaction mixture was quenched dropwise with water and after a few minutes the THF was removed under reduced pressure. Water was added to the residue and on cooling a few drops of 1M HCl were added until effervescence ceased. The mixture was diluted with water and extracted into EtOAc, the organic portion dried over MgSO4, filtered and concentrated under reduced pressure. Purification was carried out by chromatography on silica using 0-50% EtOAc in hexanes as eluent and azeotroping with toluene to afford the title product.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
23.45 mL
Type
reactant
Reaction Step Two

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